molecular formula C16H15F4N B7936098 N-((2-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)ethanamine

N-((2-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)ethanamine

Cat. No.: B7936098
M. Wt: 297.29 g/mol
InChI Key: DRCNPWAHJTWXPB-UHFFFAOYSA-N
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Description

N-((2-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)ethanamine is a compound that features a biphenyl structure with fluorine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst, such as copper, to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce various substituted biphenyl derivatives .

Mechanism of Action

The mechanism by which N-((2-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)ethanamine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with neurotransmitter transporters or receptors, influencing their activity and modulating physiological responses . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Biphenyls: Compounds with similar biphenyl structures and trifluoromethyl groups.

    Fluorinated Amines: Compounds containing fluorine atoms and amine groups.

Uniqueness

N-((2-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)ethanamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .

This detailed article provides a comprehensive overview of N-((2-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)ethanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[3-fluoro-4-[3-(trifluoromethyl)phenyl]phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4N/c1-2-21-10-11-6-7-14(15(17)8-11)12-4-3-5-13(9-12)16(18,19)20/h3-9,21H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCNPWAHJTWXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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